2-Methylfuro[3,4-b]pyrazine-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylfuro[3,4-b]pyrazine-5,7-dione is a heterocyclic compound with a molecular formula of C₇H₄N₂O₃ and a molecular weight of 164.12 g/mol . This compound is part of the aromatic heterocycles family and is known for its unique structure, which includes a furan ring fused to a pyrazine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylfuro[3,4-b]pyrazine-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of α-pyrroloacetonitriles with methyl chlorooxoacetate under Friedel–Crafts acylation, followed by reduction of the cyano group using palladium-catalyzed hydrogenation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization and reduction reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methylfuro[3,4-b]pyrazine-5,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the furan or pyrazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are frequently used for reduction.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Scientific Research Applications
2-Methylfuro[3,4-b]pyrazine-5,7-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Methylfuro[3,4-b]pyrazine-5,7-dione involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, influencing biological pathways. detailed studies on its exact molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
- Pyrrolo[1,2-a]pyrazine derivatives
- 5H-pyrrolo[2,3-b]pyrazine derivatives
Comparison: 2-Methylfuro[3,4-b]pyrazine-5,7-dione is unique due to its fused furan and pyrazine rings, which confer distinct chemical and biological properties. Compared to pyrrolo[1,2-a]pyrazine and 5H-pyrrolo[2,3-b]pyrazine derivatives, it exhibits different reactivity and potential biological activities .
Properties
IUPAC Name |
3-methylfuro[3,4-b]pyrazine-5,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c1-3-2-8-4-5(9-3)7(11)12-6(4)10/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCNQYAMHKCHIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.